molecular formula C7H2F4N4O B015238 4-Azido-2,3,5,6-tetrafluorobenzamide CAS No. 122616-98-2

4-Azido-2,3,5,6-tetrafluorobenzamide

Cat. No.: B015238
CAS No.: 122616-98-2
M. Wt: 234.11 g/mol
InChI Key: CRAAAVAALQAHLQ-UHFFFAOYSA-N
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Description

4-Azido-2,3,5,6-tetrafluorobenzamide is a chemical compound with the molecular formula C7H2F4N4O. It is characterized by the presence of an azido group (-N3) and four fluorine atoms attached to a benzamide core. This compound is known for its reactivity and is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azido-2,3,5,6-tetrafluorobenzamide typically involves the introduction of the azido group to a tetrafluorobenzamide precursor. One common method involves the reaction of 2,3,5,6-tetrafluorobenzamide with sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the azido group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Azido-2,3,5,6-tetrafluorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Photochemical Reactions: The compound can undergo photochemical reactions where the azido group forms reactive nitrene intermediates upon exposure to UV light.

Common Reagents and Conditions

    Sodium Azide (NaN3): Used for introducing the azido group.

    Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): Common solvents for the reactions.

    UV Light: Used in photochemical reactions to generate nitrene intermediates.

Major Products Formed

    Triazoles: Formed through cycloaddition reactions.

    Amines and Amides: Formed through substitution reactions.

Scientific Research Applications

4-Azido-2,3,5,6-tetrafluorobenzamide is utilized in various scientific research applications:

    Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.

    Biology: Employed in photoaffinity labeling to study protein interactions and functions.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.

    Industry: Used in the development of advanced materials, such as polymer thin films and electronic devices.

Comparison with Similar Compounds

Similar Compounds

    4-Azido-2,3,5,6-tetrafluorobenzoic Acid: Similar structure but with a carboxylic acid group instead of an amide.

    2,3,5,6-Tetrafluoro-4-nitrobenzamide: Contains a nitro group instead of an azido group.

    2,3,5,6-Tetrafluorobenzamide: Lacks the azido group.

Uniqueness

4-Azido-2,3,5,6-tetrafluorobenzamide is unique due to its combination of the azido group and tetrafluorinated benzamide core. This combination imparts high reactivity and specificity in chemical reactions, making it a valuable tool in various research applications.

Properties

IUPAC Name

4-azido-2,3,5,6-tetrafluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F4N4O/c8-2-1(7(12)16)3(9)5(11)6(4(2)10)14-15-13/h(H2,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAAAVAALQAHLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10404318
Record name 4-azido-2,3,5,6-tetrafluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122616-98-2
Record name 4-azido-2,3,5,6-tetrafluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4-Azido-2,3,5,6-tetrafluorobenzamide useful in surface modification?

A1: this compound contains two distinct reactive groups that make it ideal for surface modifications, particularly in grafting applications. [] It features an azide group capable of undergoing photochemical reactions, and a trimethoxysilylpropyl group that can react with hydroxyl groups. This dual functionality allows it to act as a bridge, linking materials with different properties. For instance, it can attach to hydroxyl groups on a silicon oxide surface through the trimethoxysilylpropyl group. The azide group can then be activated with UV light to covalently bind to target molecules like antibacterial furanones. [] This approach allows for controlled surface functionalization with diverse applications in material science.

Q2: How can the surface density of molecules immobilized using this compound be controlled?

A2: Research suggests that the concentration of this compound used during surface functionalization directly influences the density of immobilized molecules. [] Higher concentrations lead to a denser monolayer of the compound on the surface, resulting in a higher density of available azide groups for subsequent molecule attachment. This control over surface density is crucial for tailoring material properties and achieving desired functionalities.

Q3: Beyond surface modification, what other applications does this compound have in scientific research?

A3: this compound is valuable for studying the properties of singlet nitrenes, reactive intermediates in organic chemistry. [] Upon UV irradiation, the compound decomposes to generate a singlet nitrene. This reactive species can be trapped with pyridine to form a stable ylide, allowing researchers to investigate the kinetics and mechanisms of singlet nitrene reactions. This information is critical for understanding photochemical processes and developing novel reactions involving these reactive intermediates.

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